molecular formula C12H19N3 B2937990 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1594879-02-3

2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2937990
CAS No.: 1594879-02-3
M. Wt: 205.305
InChI Key: WSTDTQJOCGECKK-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused with a pyrimidine ring, with a 3-methylbutyl substituent at the 2-position.

Scientific Research Applications

2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been studied for various scientific research applications, including:

Future Directions

Research on pyrido[2,3-d]pyrimidines is ongoing, with scientists continuing to explore their synthesis, properties, and potential applications. For instance, there is interest in designing new selective, effective, and safe anticancer agents based on the pyrido[2,3-d]pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the pyridopyrimidine core. The reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction may produce reduced pyridopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substituent at the 2-position, which may confer distinct biological activities and chemical reactivity compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-methylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9(2)3-4-12-14-8-10-7-13-6-5-11(10)15-12/h8-9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDTQJOCGECKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NC=C2CNCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594879-02-3
Record name 2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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